molecular formula C20H25N5O3 B2831361 4-{6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 902514-16-3

4-{6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2831361
CAS No.: 902514-16-3
M. Wt: 383.452
InChI Key: PSKCMWTYWOJVJI-UHFFFAOYSA-N
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Description

4-{6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group with a morpholinopyridazinyl-piperazinyl moiety, making it a subject of interest for its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s function, potentially influencing the contraction of smooth muscles in various parts of the body .

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors could potentially influence the biochemical pathways related to these conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

Its interaction with alpha1-adrenergic receptors suggests that it could influence the function of these receptors and the biochemical pathways they are involved in . This could potentially lead to changes in the contraction of smooth muscles in various parts of the body, among other effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often involve the use of solvents like toluene and reagents such as activated carbon for purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-{6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-17-5-3-2-4-16(17)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-28-15-13-24/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKCMWTYWOJVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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